![molecular formula C15H13BrN2O2S B5132858 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5132858.png)
3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide, also known as BMB, is a chemical compound that has been studied extensively for its potential applications in scientific research. BMB is a thioamide-based compound that is structurally similar to other compounds that have been shown to have anti-cancer and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer and neurodegenerative diseases. 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from oxidative stress and apoptosis. 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its relatively low toxicity compared to other anti-cancer and anti-inflammatory compounds. 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has also been shown to have good stability and solubility in various solvents, which makes it easier to work with in the lab. However, one of the limitations of using 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its relatively low potency compared to other anti-cancer and anti-inflammatory compounds. 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide also has limited bioavailability, which may limit its potential applications in vivo.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide. One potential direction is to explore its potential applications in combination with other anti-cancer and anti-inflammatory compounds to enhance its potency and efficacy. Another potential direction is to investigate its potential applications in other areas of research, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide and to optimize its pharmacokinetic properties for potential clinical use.
Métodos De Síntesis
The synthesis of 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide involves several steps, including the reaction of 4-methoxyaniline with carbon disulfide, followed by the reaction of the resulting intermediate with 3-bromo-benzoyl chloride. The final product is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in various scientific research fields, including cancer research, inflammation research, and neurology research. In cancer research, 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurology research, 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-bromo-N-[(4-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c1-20-13-7-5-12(6-8-13)17-15(21)18-14(19)10-3-2-4-11(16)9-10/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNCROMZSVMYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

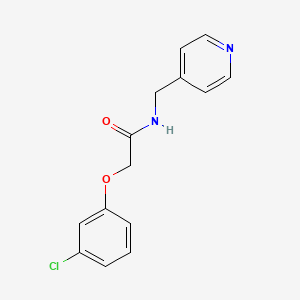

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5132796.png)
![2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B5132802.png)
![5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5132808.png)

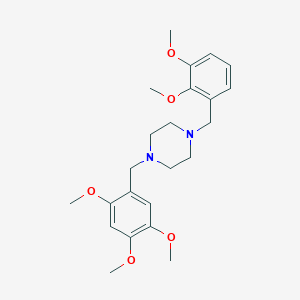
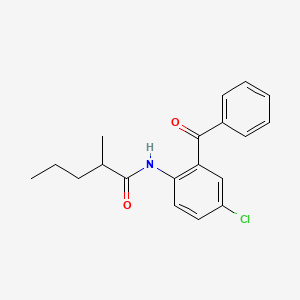
![N-(cyclopropylmethyl)-N-propyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5132835.png)
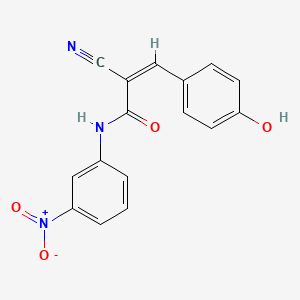
![4-(2,5-dichlorophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5132864.png)
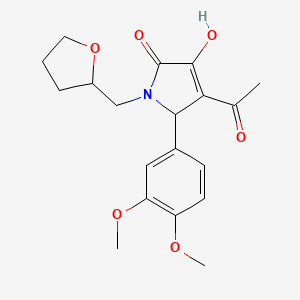
![N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B5132881.png)
amine oxalate](/img/structure/B5132891.png)